铬酸汞(II)

描述

Mercury(II) chromate is a compound that can be prepared using HgCl2 . It is generally available in most volumes, including high purity, submicron, and nanopowder forms .

Synthesis Analysis

Mercury(II) chromate can be synthesized using hydrothermal methods . The process involves reacting mercury(II) with chromates(VI) under hydrothermal conditions .Molecular Structure Analysis

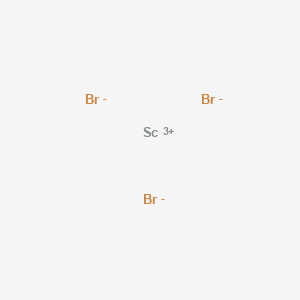

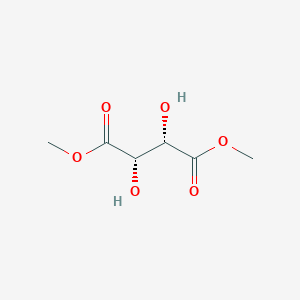

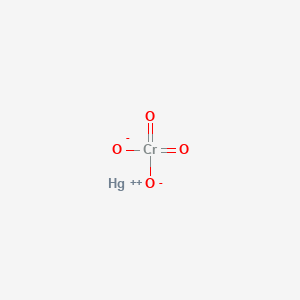

The molecular formula of Mercury(II) chromate is HgCrO4 . It adopts the CrVO4 structure type and is composed of slightly distorted [HgO6] octahedra . The structure contains tetrahedral chromate anions CrO42− as the second building units with average Cr-O distances of approximately 1.65 A .Chemical Reactions Analysis

Mercury(II) chromate can undergo various reactions. For instance, it can react with reducing agents, such as Sn2+ and Fe2+, to reduce mercury (I) to the metal . Additionally, a colorimetric mercury (II) assay based on the Hg (II)-stimulated peroxidase mimicking activity of a nanocomposite has been developed .Physical And Chemical Properties Analysis

Mercury(II) chromate is a compound with low melting and boiling points . It is a poor conductor of heat but a fair conductor of electricity .科学研究应用

用于汞检测的电极改性:二苯卡巴腙改性电极已被用于测定水溶液中的汞。该方法包括在酸性溶液中络合汞(II)离子,然后在差分脉冲模式下进行还原和阳极溶出。该技术可用于汞形态分析 (Labuda & Plaskoňi, 1990).

用于汞(II)传感的纳米粒子的氧化酶模拟活性:对柠檬酸盐封端的银纳米粒子的研究表明,其具有对汞(II)离子浓度敏感的氧化酶样活性。这一发现表明酶模拟物在检测汞(II)中具有潜力 (Wang et al., 2014).

微流控纸基分析装置:在用于色谱分析的微流控纸基分析装置中利用未修饰的银纳米粒子已被证明可以有效地灵敏且选择性地测定汞(II)。该技术可用于快速分析水样中的痕量汞(II) (Meelapsom et al., 2016).

用于汞(II)检测的酶反应器电极:固定在酶反应器中的脲酶已用于测定汞(II)。该方法基于汞(II)对尿素分解的抑制作用,通过氨气电极进行测量。这种方法可用于测定游离和络合的金属离子 (Ögren & Johansson, 1978).

用于汞(II)分析的色谱技术:气液色谱已应用于汞(II)化合物的分析,特别是在环境和健康研究中,以了解汞(II)以其各种化学形式的化学和生物配位 (Mushak, 1973).

用于汞(II)检测的生物传感器:开发生物传感器,例如使用绿色荧光蛋白的基于荧光的生物传感器,用于对活细胞中汞(II)摄取进行无创和实时成像。这种方法可以深入了解汞(II)在生物系统中的分布 (Chapleau et al., 2008).

安全和危害

未来方向

Future research on Mercury(II) chromate could focus on its potential applications in sensing materials for Hg2+ ion detection . The challenges and prospects of fluorescent Hg2+ ion probes are briefly presented . The development of novel fluorescent Hg2+ ion probes to promote their applications is a potential future direction .

属性

IUPAC Name |

dioxido(dioxo)chromium;mercury(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCRBHDOFCYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158700 | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury(II) chromate | |

CAS RN |

13444-75-2 | |

| Record name | Mercury(II) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。